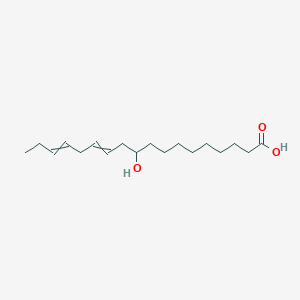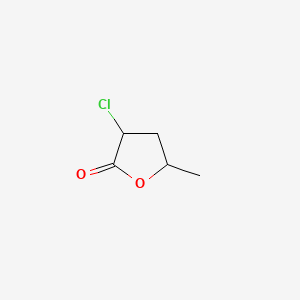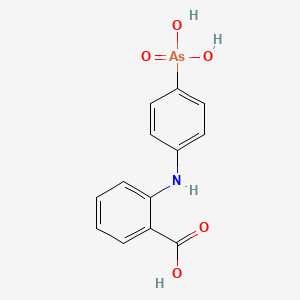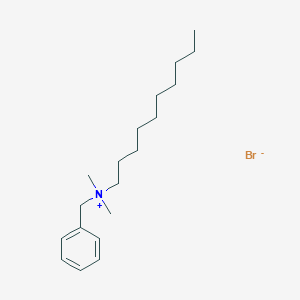
Decyldimethylbenzylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyldimethylbenzylammonium bromide is a quaternary ammonium compound widely used for its surfactant and antimicrobial properties. It is commonly found in disinfectants, antiseptics, and cleaning agents due to its ability to disrupt microbial cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyldimethylbenzylammonium bromide can be synthesized through the quaternization reaction of benzyldimethylamine with decyl bromide. This reaction typically occurs in a solvent such as ethyl alcohol at elevated temperatures (around 80°C) for several days. The product is then purified through recrystallization from acetone .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous processes and advanced purification techniques to ensure the final product meets commercial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Decyldimethylbenzylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in micellization, where it forms micelles in aqueous solutions at certain concentrations .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles that can replace the bromide ion.
Micellization: This process occurs in aqueous solutions and is influenced by factors such as temperature and concentration.
Major Products: The major products of substitution reactions involving this compound depend on the nucleophile used. For example, reacting with a hydroxide ion would produce a corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Decyldimethylbenzylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane disruption and antimicrobial activity.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in cleaning agents and disinfectants for its ability to kill bacteria and viruses.
Wirkmechanismus
The antimicrobial action of decyldimethylbenzylammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the hydrophobic decyl chain and the positively charged ammonium group, which interact with the lipid components of the membrane .
Vergleich Mit ähnlichen Verbindungen
Dodecyldimethylbenzylammonium bromide: Similar in structure but with a longer alkyl chain, leading to different micellization properties.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties but different solubility and stability characteristics.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and antimicrobial agent. Its critical micelle concentration and degree of ionization are distinct compared to its analogs, influencing its behavior in various applications .
Eigenschaften
CAS-Nummer |
32014-84-9 |
|---|---|
Molekularformel |
C19H34BrN |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
benzyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C19H34N.BrH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HUSDIEGEFWRTIN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


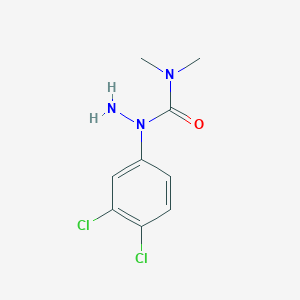
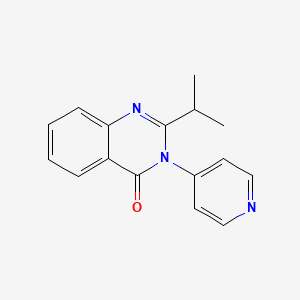
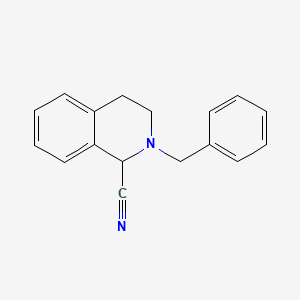

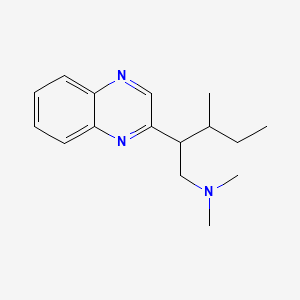
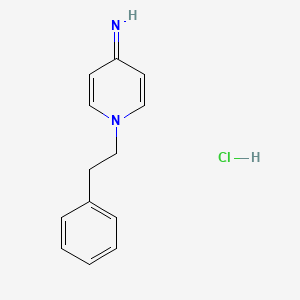

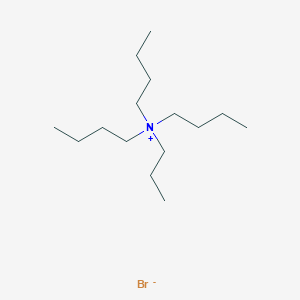
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
